molecular formula C9H16O4S B2957686 Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate CAS No. 14719-35-8

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate

Cat. No.: B2957686
CAS No.: 14719-35-8
M. Wt: 220.28
InChI Key: BNZQBQIWVDXJOJ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is a sulfur-containing ester compound offered for research and development purposes. The presence of both thioether and ester functional groups in its structure suggests potential utility in various synthetic applications, such as serving as a building block in organic synthesis or as a potential intermediate in the development of specialty chemicals. Researchers value this compound for its specific molecular architecture. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any personal uses. For specific properties, structural data, and handling information, please consult the available technical data sheets or contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZQBQIWVDXJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 2-bromopropanoate with potassium thioacetate, followed by the reaction with ethyl chloroformate. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: This compound can be used in the study of enzyme mechanisms involving thioester intermediates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate involves its ability to undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed transformations in biological systems or chemical reactions in synthetic processes.

Comparison with Similar Compounds

Letosteine (4-Thiazolidinecarboxylic acid, 2-(2-((2-ethoxy-2-oxoethyl)thio)ethyl)-)

  • Molecular Formula: C₁₀H₁₇NO₄S₂.
  • Additional carboxylic acid group increases polarity and water solubility compared to the fully esterified target compound.
  • Applications : Registered as a mucolytic agent, likely due to its ability to disrupt disulfide bonds in mucus proteins .

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate (CAS 41022-29-1)

  • Molecular Formula : C₁₆H₂₂O₄S.
  • Key Differences: Incorporates a m-tolyl (meta-methylphenyl) group, significantly increasing lipophilicity and steric bulk.
  • Applications: Used in high-purity research, possibly as a monomer or intermediate in specialty polymers .

Ethyl 2-[(ethoxycarbonothioyl)thio]propanoate

  • Molecular Formula : C₈H₁₄O₃S₂.
  • Key Differences :
    • Contains a dithiocarbonate (–S–C(=S)–O–) group instead of a simple thioether.
    • Higher sulfur content and thiocarbonyl group make it effective as a chain transfer agent in RAFT polymerization.
  • Applications : Critical for controlled radical polymerization due to its ability to stabilize propagating radicals .

Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP)

  • Molecular Formula : C₁₁H₁₂O₂S₂.
  • Key Differences :
    • Features a dithiobenzoate group (–S–C(=S)–Ph), providing aromatic conjugation for radical stabilization.
    • Higher molecular weight (254.37 g/mol) and aromaticity compared to the target compound.
  • Applications : Widely used in RAFT polymerization for synthesizing block copolymers with low dispersity .

Ethyl 2-methyl-2-[(phenylthioxomethyl)thio]propanoate

  • Molecular Formula : C₁₃H₁₆O₂S₂.
  • Key Differences :
    • Methyl branching at the C2 position increases steric hindrance, slowing reaction kinetics in polymerization.
    • Phenylthioxomethyl group (–S–C(=S)–Ph) introduces electronic effects distinct from the ethoxy-oxoethyl group.
  • Applications : Explored in polymer science for tuning reaction rates and polymer architectures .

Structural and Functional Analysis

Structural Features Influencing Reactivity

Compound Key Functional Groups Reactivity Profile
Target Compound Thioether, ethoxy ester Moderate stability; limited radical stabilization.
Letosteine Thiazolidine, carboxylic acid High polarity; disulfide bond cleavage.
ETTP Dithiobenzoate Excellent radical stabilization in RAFT.
Ethyl 3-(m-tolylthio)propanoate Aromatic ring, thioether Enhanced UV stability; steric hindrance.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Boiling Point (°C, estimated)
Target Compound ~220 Soluble in organic solvents 250–300
Letosteine 295.4 Moderate aqueous solubility >300 (decomposes)
ETTP 254.37 Soluble in THF, DMF 280–320
Ethyl dithiocarbonate 222.32 Soluble in acetone 200–250

Biological Activity

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is a thioester compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.

Molecular Formula: C₈H₁₄O₄S
Molecular Weight: Approximately 220.29 g/mol
Structural Characteristics: The compound features a propanoate group attached to a thioether, enhancing its reactivity in various chemical processes. It is classified as an ester with both ethoxy and thio functionalities, which allows it to participate in diverse biochemical interactions .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attack at the carbonyl carbon. This reaction leads to the formation of various intermediates that can interact with biological macromolecules such as enzymes and proteins. The specific molecular targets and pathways involved depend on the reactions it participates in, which may include enzyme-catalyzed transformations .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity:

  • Bacterial Inhibition: The compound has shown effectiveness against several bacterial strains, including:
    • Staphylococcus epidermidis
    • Salmonella enterica
    • Escherichia coli
    • Klebsiella pneumoniae

The mechanism of action involves binding to metal ions present in the active sites of enzymes, thereby inhibiting bacterial growth .

Enzyme Interaction Studies

Research indicates that compounds with thioester functionalities play significant roles as enzyme substrates or intermediates in metabolic pathways. This compound can be utilized in studies examining enzyme mechanisms involving thioester intermediates, contributing to drug discovery and development efforts .

Case Studies and Research Findings

  • Antimicrobial Testing:
    • A study demonstrated the compound's effectiveness against Trichomonas vaginalis, highlighting its potential as an antibacterial agent .
    • In vitro assays showed that this compound inhibited the growth of pathogenic bacteria by disrupting their metabolic processes.
  • Enzyme Mechanism Exploration:
    • Researchers utilized this compound to investigate enzyme-catalyzed reactions involving thioesters, providing insights into the catalytic mechanisms of various enzymes .

Applications in Research and Industry

This compound finds applications across several domains:

Organic Synthesis

It serves as a reagent in organic synthesis, particularly for forming thioesters and other sulfur-containing compounds. Its unique combination of functional groups allows for diverse synthetic pathways .

Pharmaceutical Development

The compound's interaction with biological systems positions it as a candidate for further research in drug development, particularly for antimicrobial therapies targeting resistant bacterial strains .

Q & A

Advanced Research Question

  • DFT Calculations : Model transition states for substitution reactions (e.g., vinylic substitution mechanisms) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • QSAR Models : Relate substituent effects (e.g., ethoxy vs. methoxy groups) to reactivity trends.

What are the critical parameters to monitor during the purification of this compound to ensure high yield and purity?

Basic Research Question

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to separate isomers .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for recrystallization.
  • Distillation : Short-path distillation under reduced pressure (<1 mmHg) minimizes thermal decomposition.

How does the steric and electronic environment of the thioether group influence the compound's reactivity in subsequent chemical transformations?

Advanced Research Question
The thioether’s electron-rich sulfur atom facilitates nucleophilic attacks, while steric hindrance from adjacent substituents (e.g., ethoxy groups) slows reactivity. For example:

  • Electrophilic aromatic substitution : Thioether directs para/ortho substitution in aryl derivatives.
  • Oxidation susceptibility : Electron-withdrawing groups (e.g., nitro) accelerate sulfone formation .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear OV/AG/P99 respirators for vapor protection and chemical-resistant gloves .
  • Ventilation : Use fume hoods to limit inhalation exposure.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

What strategies can be employed to resolve isomeric mixtures formed during the synthesis of this compound?

Advanced Research Question

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation.
  • Dynamic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one isomer .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral counterions to form separable salts.

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